

Topic: Immunotoxic Effects of Zearalenone at Low Concentrations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Zearalenone
Cat. No.:	B1683625

[Get Quote](#)

Abstract

Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by *Fusarium* species, is a pervasive contaminant in cereals and animal feed worldwide.^{[1][2][3]} While its reproductive toxicity is well-documented, a growing body of evidence reveals its potent immunomodulatory effects, even at low, environmentally relevant concentrations.^{[3][4]} This guide provides a comprehensive technical overview of the mechanisms underpinning ZEN's immunotoxicity at low doses. We will dissect its dual role as both an immunosuppressive and immunostimulatory agent, explore the core signaling pathways it hijacks, and provide detailed, field-proven protocols for assessing its impact on immune function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the subtle but significant threat of low-concentration mycotoxin exposure.

Introduction: Zearalenone as a Mycoestrogen and Immunomodulator

Zearalenone is a resorcyclic acid lactone chemically classified as a mycoestrogen due to its structural similarity to the natural hormone 17 β -estradiol.^{[5][6]} This structural mimicry allows ZEN and its metabolites (e.g., α -zearalenol and β -zearalenol) to bind to and activate estrogen receptors (ERs), which are present not only in reproductive tissues but also on the surface of most immune cells.^{[7][8]} This interaction is a primary driver of its immunotoxic effects.^[1]

Exposure to ZEN, even at concentrations below those causing overt clinical symptoms, can disrupt immune homeostasis.^{[9][10]} The effects are complex and often paradoxical, ranging from immunosuppression, which can increase susceptibility to pathogens, to immunostimulation, which can exacerbate inflammatory conditions.^{[7][11]} Understanding these dose-dependent effects is critical for accurate risk assessment and the development of mitigation strategies.

The Dichotomy of ZEN's Immunomodulation at Low Concentrations

The immunotoxic outcome of ZEN exposure is highly dependent on the dose, duration, and the specific immune cell type being targeted. At low concentrations, ZEN can simultaneously suppress certain immune functions while activating others.

Effects on Innate and Adaptive Immunity

Low-dose ZEN exposure has been shown to alter the function of key players in both innate and adaptive immunity.

- **Macrophages:** These frontline cells of the innate immune system are significantly affected. Low concentrations of ZEN can alter their morphology and function, sometimes inhibiting the secretion of crucial cytokines like TNF- α while in other contexts, increasing the expression of inflammatory markers.^{[5][7]}
- **Lymphocytes (T and B cells):** The adaptive immune response is also a target. ZEN can induce apoptosis (programmed cell death) in T and B lymphocytes, leading to a reduction in their viability and proliferation.^{[5][7]} This can impair both cell-mediated and humoral immunity. For instance, studies have shown that ZEN can decrease the synthesis of immunoglobulins (IgG, IgM, IgA) and cause thymic atrophy.^{[1][7]} In ovariectomized rats, ZEN treatment decreased the percentage of T helper cells (CD3+CD4+) while increasing T cytotoxic cells (CD3+CD8+) in the thymus.^[1]
- **Neutrophils:** ZEN and its metabolites have been observed to decrease the viability of porcine polymorphonuclear cells and increase superoxide production, indicating an induction of oxidative stress.^{[5][7]}

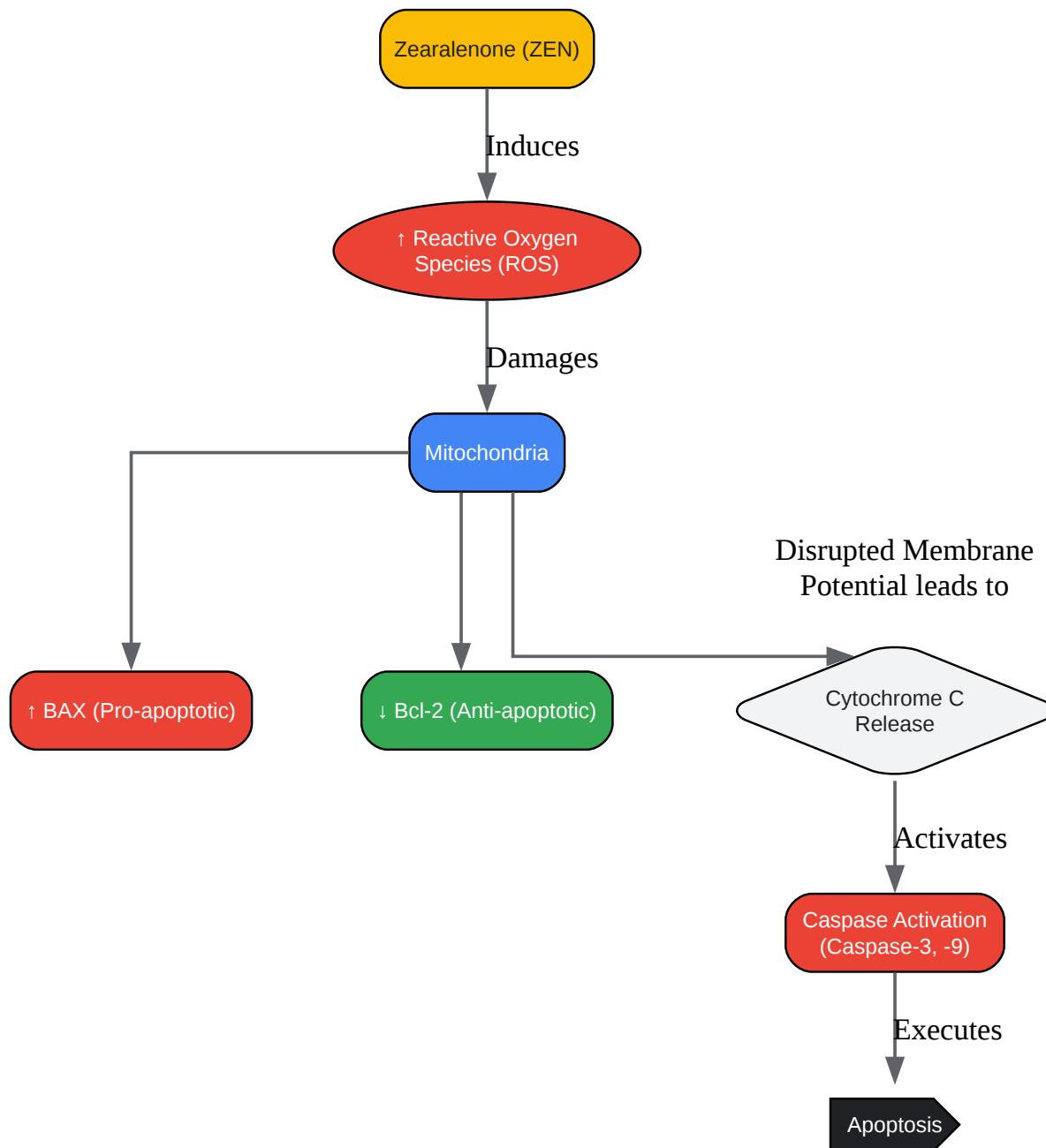
Table 1: Summary of Reported Immunotoxic Effects of Low-Concentration Zearalenone

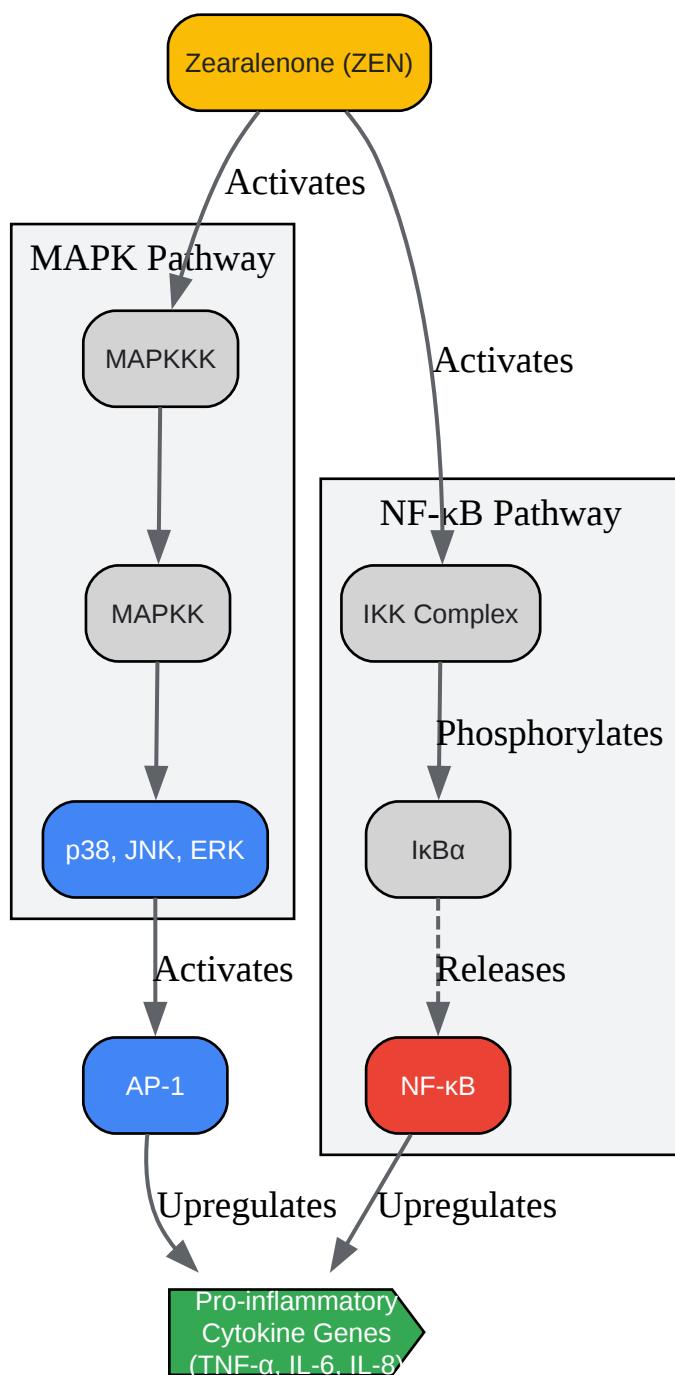
Immune Cell/System	Observed Effect	Concentration/ Dose Range	Species/Model	Reference
Macrophages (RAW 264.7)	Reduced proliferation, induced apoptosis, inhibited TNF- α secretion.	0-100 μ M	In vitro (Murine)	[5][7]
T & B Lymphocytes	Decreased viability and proliferation, apoptosis induction.	0.2–1800 ng/mL	In vitro (Human, Porcine)	[5][7]
B Lymphocytes	Decreased immunoglobulin (IgG, IgM, IgA) synthesis.	>5 μ M	In vitro (Porcine)	[7]
Splenic B Cells	Decreased percentage of B cells in the spleen.	3.0 mg/kg b.w. for 28 days	In vivo (Rat)	[1]
Thymocytes	Thymic atrophy; decreased CD3+CD4+, increased CD3+CD8+ cells.	3.0 mg/kg b.w. for 28 days	In vivo (Rat)	[1]
Intestinal Immune Cells	Increased lymphocyte and plasma cell numbers in the jejunum.	40 μ g/kg b.w.	In vivo (Porcine)	[9]

Serum Immunoglobulins	Decreased serum IgM levels.	20 mg/kg b.w.	In vivo (Mice)	[12]
--------------------------	-----------------------------------	---------------	----------------	------

Core Mechanistic Pathways of ZEN Immunotoxicity

The immunomodulatory activity of ZEN is not random; it is the result of interference with specific, highly conserved cellular signaling pathways.


Estrogen Receptor (ER) Pathway Hijacking


Causality: The structural similarity between ZEN and 17 β -estradiol is the foundational reason for its estrogenic activity. Immune cells express both ER α and ER β . ZEN acts as a full agonist for ER α and a partial agonist for ER β .^[13] Binding of ZEN to these receptors initiates a signaling cascade that alters the transcription of estrogen-responsive genes, many of which are involved in immune regulation, cell cycle control, and apoptosis. This is the primary mechanism behind its endocrine-disrupting and immunotoxic effects.^[14]

Caption: ZEN binds to cytoplasmic Estrogen Receptors, causing translocation to the nucleus and altered gene transcription.

Induction of Oxidative Stress and Apoptosis

Causality: Beyond its hormonal effects, ZEN is a potent inducer of oxidative stress. It can increase the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.^[10] This oxidative damage targets critical cellular components, particularly the mitochondria. ROS accumulation leads to the disruption of the mitochondrial membrane potential and alters the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.^[7] This cascade culminates in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.^[15] This is a key mechanism for ZEN-induced lymphopenia and immunosuppression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zearalenone, an Estrogenic Mycotoxin, Is an Immunotoxic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agrobiologicalrecords.com [agrobiologicalrecords.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. librarysearch.uniroma2.it [librarysearch.uniroma2.it]
- 7. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Effects of Low Doses of Two Fusarium Toxins, Zearalenone and Deoxynivalenol, on the Pig Jejunum. A Light and Electron Microscopic Study | MDPI [mdpi.com]
- 10. Dietary administration of *Bacillus subtilis* improves the health parameters and regulates the gene expression in mice receiving zearalenone-contaminated diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Acute Exposure to Zearalenone Disturbs Intestinal Homeostasis by Modulating the Wnt/β-Catenin Signaling Pathway [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. digital.csic.es [digital.csic.es]
- To cite this document: BenchChem. [Topic: Immunotoxic Effects of Zearalenone at Low Concentrations]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683625#immunotoxic-effects-of-zearalenone-at-low-concentrations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com